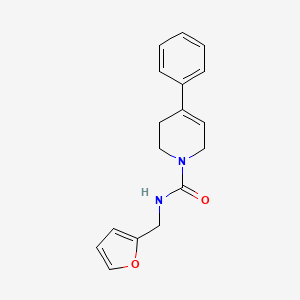![molecular formula C14H23N3O2 B7455062 6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)
6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPDD and is synthesized through a specific process that involves the reaction of several chemical compounds. In
作用機序
The mechanism of action of MPDD is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. MPDD is believed to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
MPDD has been shown to have a range of biochemical and physiological effects. In animal studies, MPDD has been shown to decrease locomotor activity and increase the duration of sleep. MPDD has also been shown to have anxiolytic and anticonvulsant effects. In vitro studies have shown that MPDD can modulate the activity of the GABA receptor and inhibit the reuptake of dopamine and norepinephrine.
実験室実験の利点と制限
One of the major advantages of using MPDD in lab experiments is its specificity. MPDD has a specific mechanism of action and can be used to study the effects of drugs on the GABA receptor. However, one of the limitations of using MPDD is its potential toxicity. MPDD has been shown to have toxic effects in animal studies, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for research on MPDD. One area of research could be the development of new drugs based on the structure of MPDD. Another area of research could be the study of the long-term effects of MPDD on the central nervous system. Additionally, research could be conducted to better understand the mechanism of action of MPDD and its interactions with other neurotransmitter systems. Finally, research could be conducted to investigate the potential therapeutic applications of MPDD in the treatment of neurological disorders.
Conclusion:
In conclusion, MPDD is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The synthesis of MPDD involves the reaction of several chemical compounds, and its mechanism of action is believed to involve the modulation of the GABA receptor. MPDD has a range of biochemical and physiological effects, and caution should be taken when handling this compound due to its potential toxicity. There are several future directions for research on MPDD, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in the treatment of neurological disorders.
合成法
The synthesis of MPDD involves the reaction of several chemical compounds, including 2,4-pentanedione, 1,2-diaminopropane, and pyrrolidine. The process starts with the reaction of 2,4-pentanedione and 1,2-diaminopropane in the presence of a catalyst, which results in the formation of a cyclic intermediate. This intermediate is then reacted with pyrrolidine to form MPDD.
科学的研究の応用
MPDD has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, MPDD can be used as a lead compound to develop new drugs for the treatment of various diseases. In drug discovery, MPDD can be used as a tool to study the mechanism of action of drugs and their interactions with biological systems. In neuroscience research, MPDD can be used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
6-methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-6-2-3-7-14(11)12(18)17(13(19)15-14)10-16-8-4-5-9-16/h11H,2-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUBQQAGFURRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

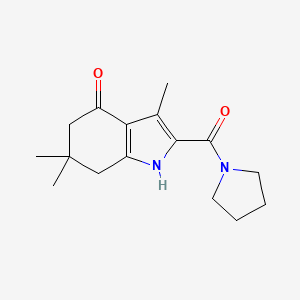

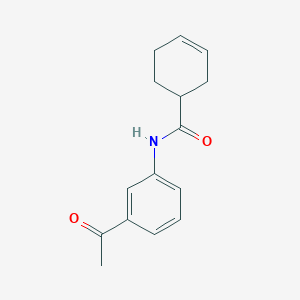
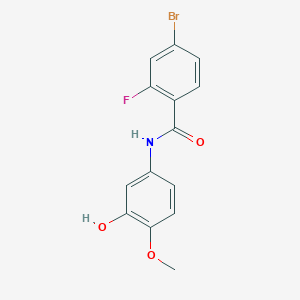

![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

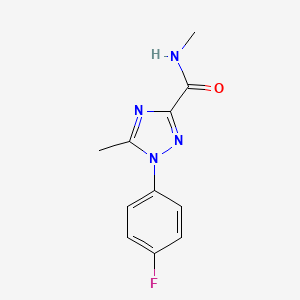
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
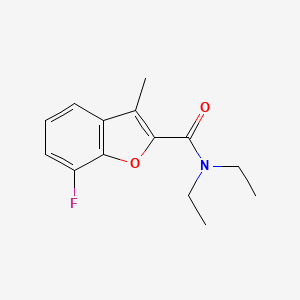
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
